3-benzyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-BENZYL-5-(4-CHLOROPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a thienopyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-5-(4-CHLOROPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a benzyl-substituted thiophene with a chlorophenyl-substituted pyrimidine under acidic or basic conditions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-BENZYL-5-(4-CHLOROPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various functionalized thienopyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-BENZYL-5-(4-CHLOROPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: Known for their anticancer and anti-inflammatory activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Studied for their enzyme inhibitory properties and potential as anticancer agents.
Uniqueness
3-BENZYL-5-(4-CHLOROPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE stands out due to its unique thienopyrimidine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H13ClN2OS |
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Molecular Weight |
352.8 g/mol |
IUPAC Name |
3-benzyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H13ClN2OS/c20-15-8-6-14(7-9-15)16-11-24-18-17(16)19(23)22(12-21-18)10-13-4-2-1-3-5-13/h1-9,11-12H,10H2 |
InChI Key |
WFVRRNHPBFMGGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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